molecular formula C10H19NO2 B7509895 1-(Azocan-1-yl)-2-methoxyethanone

1-(Azocan-1-yl)-2-methoxyethanone

Cat. No. B7509895
M. Wt: 185.26 g/mol
InChI Key: BEJCBMOVNDUPNK-UHFFFAOYSA-N
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Description

1-(Azocan-1-yl)-2-methoxyethanone, also known as AME, is a chemical compound that belongs to the family of azocanes. AME is a colorless liquid that is soluble in water and organic solvents. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, material science, and biomedicine.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-2-methoxyethanone is not fully understood. However, it has been reported that 1-(Azocan-1-yl)-2-methoxyethanone can undergo hydrolysis in the presence of water to form 2-methoxyethanol and aziridine. The resulting aziridine can then react with biological nucleophiles, such as amino acids and proteins, leading to the formation of covalent adducts. This mechanism has been suggested to be responsible for the cytotoxicity of 1-(Azocan-1-yl)-2-methoxyethanone.
Biochemical and Physiological Effects:
1-(Azocan-1-yl)-2-methoxyethanone has been reported to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 1-(Azocan-1-yl)-2-methoxyethanone has been shown to induce DNA damage and inhibit cell proliferation. However, the exact biochemical and physiological effects of 1-(Azocan-1-yl)-2-methoxyethanone are still under investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(Azocan-1-yl)-2-methoxyethanone is its versatility in various fields, including organic synthesis, material science, and biomedicine. In addition, the synthesis method for 1-(Azocan-1-yl)-2-methoxyethanone is relatively simple and yields high purity and good yield. However, one of the limitations of 1-(Azocan-1-yl)-2-methoxyethanone is its cytotoxicity, which can pose a risk to researchers working with this compound. Therefore, appropriate safety measures should be taken when handling 1-(Azocan-1-yl)-2-methoxyethanone in the laboratory.

Future Directions

There are several future directions for the research on 1-(Azocan-1-yl)-2-methoxyethanone. In organic synthesis, the development of new synthetic routes using 1-(Azocan-1-yl)-2-methoxyethanone as a building block can lead to the synthesis of novel compounds with potential applications in various fields. In material science, the use of 1-(Azocan-1-yl)-2-methoxyethanone in the synthesis of new polymer-based materials can lead to the development of new functional materials with unique properties. In biomedicine, the investigation of the cytotoxicity mechanism of 1-(Azocan-1-yl)-2-methoxyethanone can lead to the development of new anti-cancer drugs that target specific biological nucleophiles. Overall, the research on 1-(Azocan-1-yl)-2-methoxyethanone has the potential to contribute significantly to various fields and lead to the development of new materials and drugs.

Synthesis Methods

The synthesis of 1-(Azocan-1-yl)-2-methoxyethanone can be achieved through a multistep process involving the reaction of 2-methoxyethanol with phosgene to form 2-methoxyethyl chloroformate. The resulting compound is then reacted with aziridine to form the desired product, 1-(Azocan-1-yl)-2-methoxyethanone. This method has been reported to yield high purity and good yield of 1-(Azocan-1-yl)-2-methoxyethanone.

Scientific Research Applications

1-(Azocan-1-yl)-2-methoxyethanone has been extensively studied for its potential applications in various fields. In organic synthesis, 1-(Azocan-1-yl)-2-methoxyethanone has been used as a reagent for the synthesis of various compounds, including β-lactams, α-amino acids, and cyclic ureas. In material science, 1-(Azocan-1-yl)-2-methoxyethanone has been used as a building block for the synthesis of polymer-based materials, such as polyurethanes and polyamides. In biomedicine, 1-(Azocan-1-yl)-2-methoxyethanone has been studied for its potential use as a prodrug for the delivery of anti-cancer drugs.

properties

IUPAC Name

1-(azocan-1-yl)-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-9-10(12)11-7-5-3-2-4-6-8-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJCBMOVNDUPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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